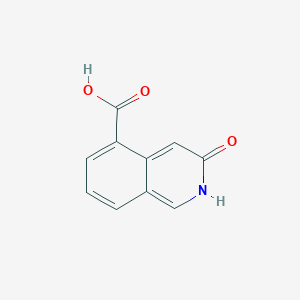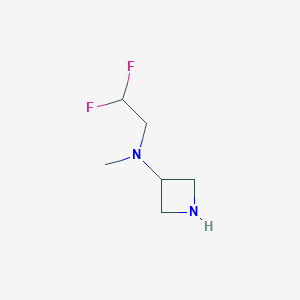
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoroethyl group imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-N-methylazetidin-3-amine typically involves the reaction of N-(2,2-difluoroethyl)prop-2-en-1-amine with suitable reagents under specific conditions. One method involves reacting N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH2-E, followed by deallylation to yield the desired product . The reaction conditions often require the presence of an inorganic or organic base to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The compound can participate in addition reactions, where new groups are added to its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in drug design and development due to its ability to modulate lipophilicity and metabolic stability. It serves as a bioisostere for various pharmacophores, enhancing drug target affinity and specificity.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and hydrogels. Its unique properties contribute to the mechanical strength and stability of these materials.
Biology and Medicine: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways
作用機序
The mechanism of action of N-(2,2-difluoroethyl)-N-methylazetidin-3-amine involves its interaction with molecular targets and pathways. The presence of the difluoroethyl group enhances its binding affinity to specific protein targets through hydrogen bonding and steric complementarity . This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2,2,2-trifluoroethyl)-N-methylazetidin-3-amine: This compound contains a trifluoroethyl group instead of a difluoroethyl group, resulting in different chemical properties and reactivity.
N-(2,2-difluoroethyl)acrylamide: This compound has a similar difluoroethyl group but differs in its overall structure and applications.
Uniqueness
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine is unique due to its specific combination of the azetidine ring and the difluoroethyl group. This combination imparts distinct physicochemical properties, making it valuable in various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, materials science, biology, and industry. Its unique chemical structure and properties enable a wide range of applications, making it a valuable subject of scientific research.
特性
分子式 |
C6H12F2N2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine |
InChI |
InChI=1S/C6H12F2N2/c1-10(4-6(7)8)5-2-9-3-5/h5-6,9H,2-4H2,1H3 |
InChIキー |
RYUBWLMHSVTGMY-UHFFFAOYSA-N |
正規SMILES |
CN(CC(F)F)C1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



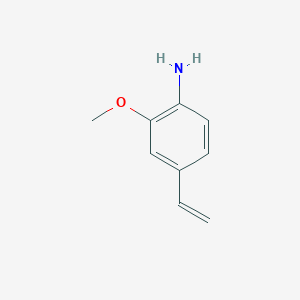
![5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)
![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
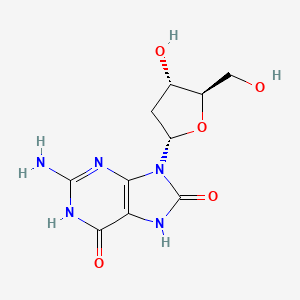
![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)

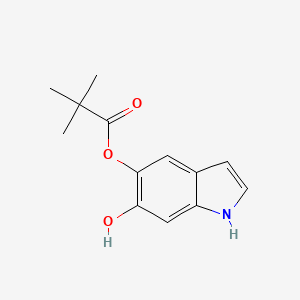
![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)
![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)
